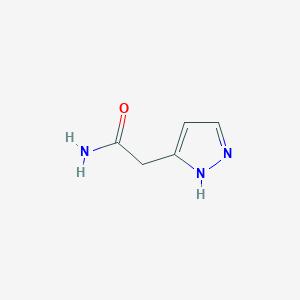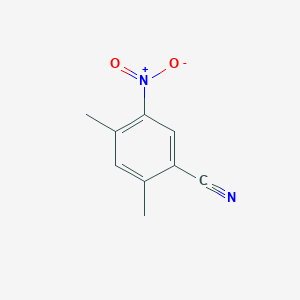
2-(1H-pyrazol-3-yl)acetamide
Übersicht
Beschreibung
“2-(1H-pyrazol-3-yl)acetamide” is an organic compound that serves as a building block in chemical synthesis studies . It is part of the pyrazole family, which is a class of compounds that are particularly useful in organic synthesis . Pyrazole derivatives are known for their wide range of pharmacological activities .
Synthesis Analysis
The synthesis of “2-(1H-pyrazol-3-yl)acetamide” and its derivatives often involves Ullmann-type reactions, which are copper-catalyzed reactions with various precursors . These reactions offer new disconnection approaches to compounds of interest, allowing the creation of original analogues of bioactive compounds from common building blocks .Molecular Structure Analysis
The molecular structure of “2-(1H-pyrazol-3-yl)acetamide” was identified based on spectral data 1H NMR and 13C NMR . The pyrazole nucleus is a five-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions .Chemical Reactions Analysis
The chemical reactions involving “2-(1H-pyrazol-3-yl)acetamide” are typically copper-catalyzed and involve various precursors, acyl-heteroarylamines, or pyrazoles . These reactions allow for C to N bioisosteric replacements, which can sometimes be synthetically challenging .Wissenschaftliche Forschungsanwendungen
Coordination Complexes and Antioxidant Activity
2-(1H-pyrazol-3-yl)acetamide derivatives have been utilized in the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes demonstrate significant antioxidant activity, with their structures established through various spectroscopic methods and X-ray crystallography. The coordination involves amide O and pyrazole N atoms, leading to distinct supramolecular architectures. This study showcases the potential of 2-(1H-pyrazol-3-yl)acetamide in creating metal complexes with biological activities (Chkirate et al., 2019).
Antimicrobial and Antitumor Properties
Pyrazole-imidazole-triazole hybrids synthesized from 2-(1H-pyrazol-3-yl)acetamide derivatives have been evaluated for antimicrobial activity. One such compound showed excellent potency against A. niger, surpassing the efficacy of the reference drug Fluconazole. Molecular docking studies further supported these findings, highlighting the therapeutic potential of these hybrids (Punia et al., 2021).
Synthesis and Biological Activity
The synthesis and biological activity of 2-(1H-pyrazol-3-yl)acetamide derivatives have been extensively studied. For instance, a derivative synthesized and characterized by various methods showed moderate herbicidal and fungicidal activities. This research demonstrates the diverse biological applications of these derivatives (霍静倩 et al., 2016).
Novel Therapeutics for Neurological Disorders
2-(1H-pyrazol-3-yl)acetamide derivatives have been investigated for their potential in treating neurological disorders. They have been identified as potent inhibitors of acetylcholinesterase and amyloid β aggregation, indicating their potential in Alzheimer's disease therapy. These compounds' synthesis and effectiveness in inhibiting β-amyloid aggregation emphasize their therapeutic value (Umar et al., 2019).
Eigenschaften
IUPAC Name |
2-(1H-pyrazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c6-5(9)3-4-1-2-7-8-4/h1-2H,3H2,(H2,6,9)(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWOKJCUJXCWGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)CC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrazol-3-yl)acetamide | |
CAS RN |
626605-59-2 | |
| Record name | 2-(1H-pyrazol-3-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-Ethynylbicyclo[4.1.0]heptane](/img/structure/B3147533.png)









